molecular formula C6H7BrN2O B2959473 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one CAS No. 1528580-99-5

5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2959473
CAS No.: 1528580-99-5
M. Wt: 203.039
InChI Key: OERSSKTYLDIFNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one: is a heterocyclic compound that belongs to the family of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position of the pyrimidinone ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-dicarbonyl compound, and urea. The reaction is typically catalyzed by a Brönsted acidic ionic solid pyridinium-functionalized organosilica network (PMO-Py-IL) under solvent-free conditions . The reaction proceeds efficiently with high yields and can be carried out under mild conditions.

Industrial Production Methods: Industrial production of this compound involves the use of scalable and cost-effective methods. The Biginelli reaction is often employed due to its simplicity and high efficiency. The use of reusable and heterogeneous catalysts, such as HPA-Montmorillonite-KSF, allows for the green synthesis of this compound with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form new heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include substituted pyrimidinones, oxidized derivatives, and reduced derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Chemistry: 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology and Medicine: The compound exhibits significant biological activities, including anti-tumor, anti-cancer, anti-inflammatory, anti-viral, and anti-fungal properties. It has been studied for its potential use in the treatment of various diseases, including cancer and viral infections .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

  • 5-Bromo-3-[2-(ethanesulfonyl)ethyl]-3,4-dihydropyrimidin-4-one
  • 5-Bromo-2-cyclohexyl-3,4-dihydropyrimidin-4-one
  • 5-Bromo-3-methyl-3,4-dihydropyrimidin-4-one

Comparison: Compared to these similar compounds, 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-2-ethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-5-8-3-4(7)6(10)9-5/h3H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERSSKTYLDIFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528580-99-5
Record name 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one
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